

Introduction: The Structural Significance of 1-Ethynyl-2-methoxybenzene

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Compound of Interest

Compound Name: **1-Ethynyl-2-methoxybenzene**

Cat. No.: **B3043173**

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1-Ethynyl-2-methoxybenzene, also known as 2-ethynylanisole, is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a terminal alkyne and a methoxy group on an aromatic ring in an ortho configuration, provides a versatile scaffold for constructing more complex molecules through reactions like Sonogashira coupling, click chemistry, and various cyclization strategies.[1][2] The precise arrangement of these functional groups dictates the molecule's reactivity, electronic properties, and ultimately, its utility in drug development and materials science.

A thorough and unambiguous characterization of this compound is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of **1-Ethynyl-2-methoxybenzene** using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal links between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For **1-Ethynyl-2-methoxybenzene** (C_9H_8O), both 1H and ^{13}C NMR are indispensable.[3]

Expertise & Experience: Choosing the Right Experimental Conditions

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl_3) is an excellent choice for **1-Ethynyl-2-methoxybenzene** due to its ability to dissolve a wide range of organic compounds and its relatively inert nature. The deuterium lock signal ensures field stability, while its single residual proton peak (at ~ 7.26 ppm) is easily identified and does not interfere with the analyte's signals. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most organic proton or carbon signals.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **1-Ethynyl-2-methoxybenzene**.
- Dissolution: Dissolve the sample in ~ 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS in a clean, dry NMR tube.
- Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous.
- Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.^[4]

^1H NMR Spectral Interpretation

The ^1H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

- Aromatic Region (δ 6.8-7.5 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. This results in a complex series of multiplets in this region.^{[5][6]} The electron-donating methoxy group will slightly shield the ortho and para protons, while the ethynyl group has a more complex anisotropic effect.

- Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. They will appear as a sharp, distinct singlet.[4][7]
- Alkynyl Proton (δ ~3.3 ppm): The terminal alkyne proton (\equiv C-H) is uniquely shielded by the cylindrical π -electron cloud of the triple bond, causing it to resonate at a characteristically upfield position compared to aromatic or vinylic protons.[8][9] This signal will appear as a singlet.

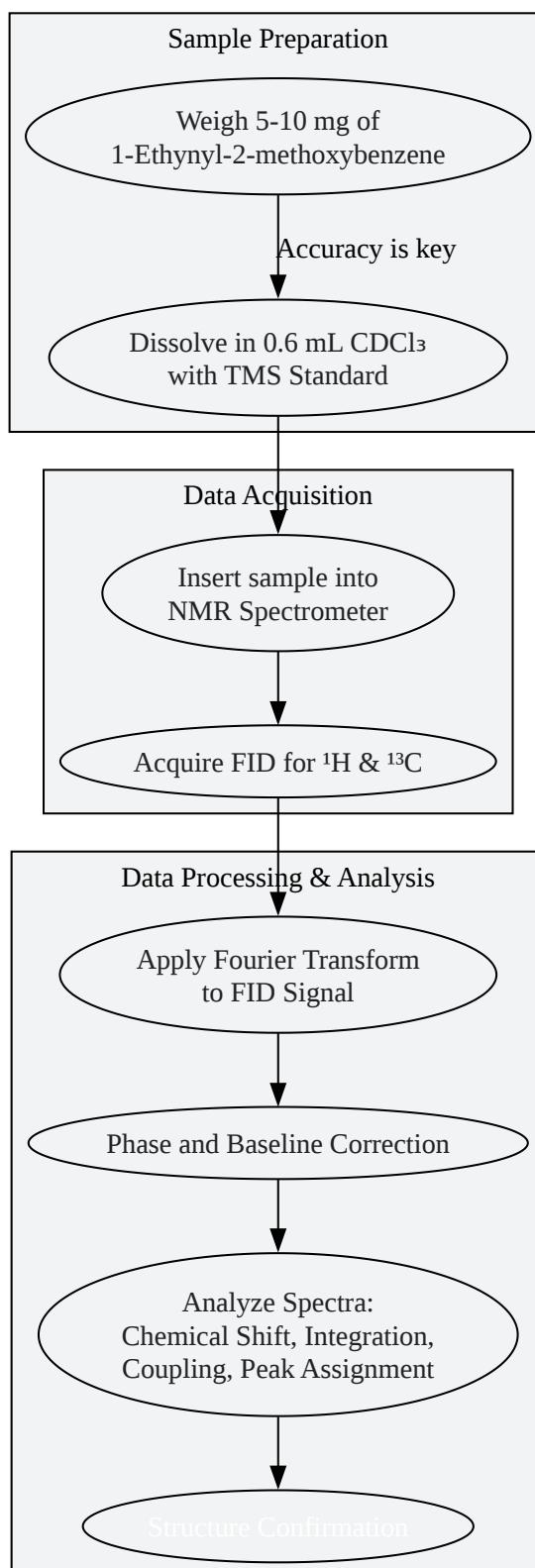
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

- Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom bonded to the methoxy group (C-O) will be the most downfield-shifted due to the deshielding effect of the oxygen atom.[10][11] The carbon atom bonded to the ethynyl group (C-C \equiv) will also be clearly identifiable.
- Alkynyl Carbons (δ 75-90 ppm): The two sp-hybridized carbons of the alkyne group resonate in this characteristic window.[5] The internal carbon (C-C \equiv CH) typically appears slightly more downfield than the terminal carbon (C \equiv CH).
- Methoxy Carbon (δ ~56 ppm): The sp³-hybridized carbon of the methoxy group (-OCH₃) will appear as a single peak in the upfield region.[4][7]

Data Summary: NMR Spectroscopy

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key Characteristics
Aromatic CH	6.8 - 7.5	110 - 135	Complex multiplet pattern
C-OCH ₃	-	~159	Quaternary, downfield shift
C-C≡CH	-	~112	Quaternary
≡C-H	~3.3	~82	Singlet, shielded proton
C≡C-H	-	~78	
-OCH ₃	~3.9	~56	Sharp singlet, integration of 3H

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Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation.

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
- Sample Application: Place a single drop of neat **1-Ethynyl-2-methoxybenzene** directly onto the ATR crystal.
- Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add 16 to 32 scans to obtain a high signal-to-noise ratio spectrum, typically in the range of 4000-600 cm^{-1} .

Spectral Interpretation

The IR spectrum of **1-Ethynyl-2-methoxybenzene** will be dominated by absorptions corresponding to its characteristic functional groups.

- $\equiv\text{C-H}$ Stretch (sharp, strong, $\sim 3300 \text{ cm}^{-1}$): This is a highly diagnostic peak for a terminal alkyne. Its sharpness and position are unambiguous.[12]
- Aromatic C-H Stretch ($>3000 \text{ cm}^{-1}$): A series of weaker absorptions are expected just above 3000 cm^{-1} , characteristic of $\text{C}(\text{sp}^2)\text{-H}$ bonds.[6]
- Aliphatic C-H Stretch ($<3000 \text{ cm}^{-1}$): Absorptions for the methoxy group's $\text{C}(\text{sp}^3)\text{-H}$ bonds will appear just below 3000 cm^{-1} .

- C≡C Stretch (weak-medium, $\sim 2110 \text{ cm}^{-1}$): The alkyne triple bond stretch is often weak, but its position in a relatively clear part of the spectrum makes it identifiable.[12]
- Aromatic C=C Stretches ($\sim 1600-1450 \text{ cm}^{-1}$): A series of sharp peaks in this region are characteristic of the benzene ring vibrations.[6]
- Asymmetric C-O-C Stretch (strong, $\sim 1250 \text{ cm}^{-1}$): The aryl-alkyl ether linkage produces a very strong and prominent absorption band.[12][13]
- Ortho-Substitution C-H Bend (strong, $\sim 750 \text{ cm}^{-1}$): A strong out-of-plane (oop) C-H bending vibration in the $770-735 \text{ cm}^{-1}$ range is highly indicative of an ortho-disubstituted benzene ring.[14]

Data Summary: IR Spectroscopy

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
≡C-H Stretch	~3300	Strong, Sharp
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2980 - 2850	Medium
C≡C Stretch	~2110	Weak to Medium
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
Asymmetric C-O-C Stretch	~1250	Strong
Ortho C-H Bend (oop)	~750	Strong

functional_groups [label="Key Functional Groups"]

- Terminal Alkyne (C≡C-H)||
- Aryl Ether (Ar-O-CH₃)||
- Ortho-Substituted Ring\}";

spectral_peaks [label="Characteristic IR Peaks (cm^{-1})"]

- ≡C-H Stretch (~3300)||

- C≡C Stretch (~2110) ||
- C-O-C Stretch (~1250) ||
- Ortho C-H Bend (~750) ||];

molecule -> functional_groups [label=" contains"]; functional_groups -> spectral_peaks [label=" give rise to"]; } Relating molecular structure to IR peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated π -systems, which act as chromophores.

Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent. Spectroscopic grade ethanol or hexane are excellent choices.
- Solution Preparation: Prepare a dilute solution of **1-Ethynyl-2-methoxybenzene** in the chosen solvent. A concentration in the micromolar (μM) range is typical.
- Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
- Sample Analysis: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Spectral Interpretation

The UV-Vis spectrum is a direct consequence of the molecule's conjugated system. The benzene ring, substituted with an electron-donating methoxy group and conjugated with the π -system of the alkyne, will exhibit characteristic absorptions.

- $\pi \rightarrow \pi^*$ Transitions: The spectrum will show strong absorption bands corresponding to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic system. Compared to unsubstituted benzene ($\lambda_{\text{max}} \approx 255$ nm), the absorption maxima for **1-Ethynyl-2-methoxybenzene** will be shifted to longer wavelengths (a bathochromic or "red" shift).^[15] This is due to the extension of the

conjugated system by the ethynyl group and the auxochromic effect of the methoxy group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). One can expect to see a primary absorption band likely in the 270-290 nm range.

Data Summary: UV-Vis Spectroscopy

Transition Type	Expected λ_{\max} (nm)	Structural Origin
$\pi \rightarrow \pi^*$	~270 - 290	Conjugated system of the substituted benzene ring and alkyne group

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

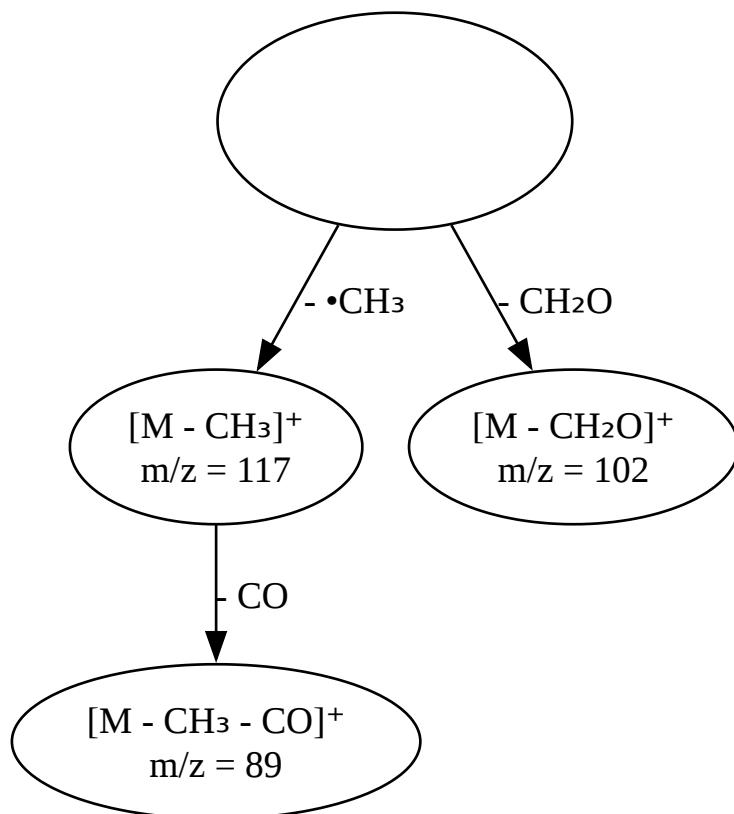
- Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation ($M^{+\bullet}$).
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectral Interpretation

- Molecular Ion Peak ($M^{+\bullet}$): The most crucial piece of information is the molecular ion peak. For **1-Ethynyl-2-methoxybenzene** (C_9H_8O), the exact mass is 132.0575 g/mol .[3] Therefore, the mass spectrum should show a prominent peak at $m/z = 132$.[3] This peak confirms the molecular formula.
- Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in predictable ways. Key fragmentations for 2-ethynylanisole would likely include:
 - Loss of a methyl radical ($\bullet CH_3$): A peak at $m/z = 117$ (132 - 15) from the cleavage of the methoxy group. This is often a very common fragmentation pathway for anisole derivatives.
 - Loss of formaldehyde (CH_2O): A peak at $m/z = 102$ (132 - 30) can occur through rearrangement and loss from the methoxy group.
 - Loss of CO: Subsequent fragmentation of the $m/z = 117$ ion could involve the loss of carbon monoxide, leading to a peak at $m/z = 89$ (117 - 28).

Data Summary: Mass Spectrometry

m/z Value	Proposed Fragment	Significance
132	$[C_9H_8O]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
117	$[M - CH_3]^+$	Loss of a methyl radical
102	$[M - CH_2O]^+$	Loss of formaldehyde
89	$[M - CH_3 - CO]^+$	Subsequent loss of CO

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Conclusion

The comprehensive spectroscopic characterization of **1-Ethynyl-2-methoxybenzene** is achieved through the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic nature of the conjugated system, and Mass Spectrometry provides definitive proof of the molecular weight and formula. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

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